4-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide
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Description
Scientific Research Applications
Biological Screening and Enzyme Inhibition Potential
- Research on N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide demonstrated their potential in biological screening. These compounds, including variants of 4-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide, showed moderate to good activities against Gram-negative & Gram-positive bacteria and exhibited enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
Application in Cancer Research
- Some chlorinated benzenesulfonamide derivatives, closely related to this compound, have been found to exhibit significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. This research indicates the potential application of these compounds in cancer treatment and research (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Chemosensing and Bioimaging
- A study demonstrated the use of a derivative of benzenesulfonamide, structurally similar to this compound, as a colorimetric and fluorescence probe for selective detection of Sn2+ ions in aqueous solutions. This research opens pathways for the use of such compounds in chemosensing and bioimaging applications (P. Ravichandiran et al., 2020).
Enzyme Inhibition Studies
- Synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were screened for enzyme inhibition against AChE and BChE enzymes. This indicates the potential application of these compounds in neurological research, particularly in studies related to Alzheimer's and other neurodegenerative diseases (Naghmana Kausar et al., 2019).
Antioxidant and Antimicrobial Properties
- Research involving sulfonamide derivatives, which include compounds structurally related to this compound, demonstrated antioxidant properties and effectiveness against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These findings suggest their potential use in treating diseases associated with oxidative stress and microbial infections (Nabih Lolak et al., 2020).
properties
IUPAC Name |
4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-12-9-13(2)11-15(10-12)21-8-7-18-22(19,20)16-5-3-14(17)4-6-16/h3-6,9-11,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHHPQKOLQONKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.